![molecular formula C16H9ClF3N5O2 B2798043 2-[(E)-2-[(4-chloro-3-nitrophenyl)methylidene]hydrazin-1-yl]-3-(trifluoromethyl)quinoxaline CAS No. 343372-40-7](/img/structure/B2798043.png)

2-[(E)-2-[(4-chloro-3-nitrophenyl)methylidene]hydrazin-1-yl]-3-(trifluoromethyl)quinoxaline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

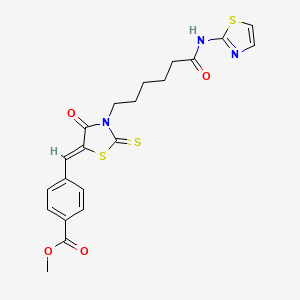

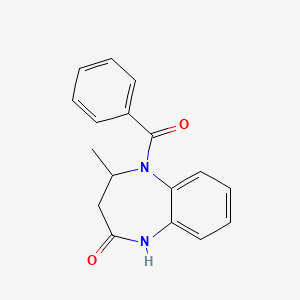

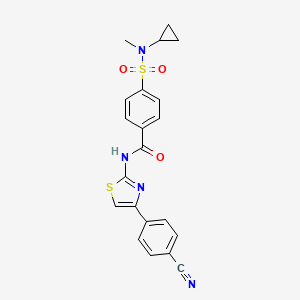

The compound “2-[(E)-2-[(4-chloro-3-nitrophenyl)methylidene]hydrazin-1-yl]-3-(trifluoromethyl)quinoxaline” has a CAS Number of 343372-40-7 . It has a molecular weight of 395.73 and its IUPAC name is 4-chloro-3-nitrobenzaldehyde [3-(trifluoromethyl)-2-quinoxalinyl]hydrazone . The compound is solid in physical form .

Molecular Structure Analysis

The InChI code for the compound is 1S/C16H9ClF3N5O2/c17-10-6-5-9 (7-13 (10)25 (26)27)8-21-24-15-14 (16 (18,19)20)22-11-3-1-2-4-12 (11)23-15/h1-8H, (H,23,24)/b21-8+ . This code provides a detailed description of the molecule’s structure, including the positions of the atoms and the types of bonds between them.Applications De Recherche Scientifique

Synthesis and Derivative Formation

Research into compounds structurally related to 2-[(E)-2-[(4-chloro-3-nitrophenyl)methylidene]hydrazin-1-yl]-3-(trifluoromethyl)quinoxaline focuses on synthesizing novel heterocyclic compounds, exploring their chemical reactions, and assessing their biological activities. For example, the synthesis of indoloquinolones, triazoloindoloquinolines, and their derivatives involves hydrazinylquinolines as key intermediates. These processes yield compounds with potential for further chemical manipulation and evaluation of their biological properties (Mulwad & Lohar, 2003).

Antibacterial Properties

Some derivatives synthesized from hydrazinylquinoxalines have been investigated for their antibacterial properties. The research aims to discover new antibacterial agents that could be effective against bacterial strains resistant to existing antibiotics. For instance, compounds synthesized from 2-hydrazinyl-3-methyl-6-nitroquinoxaline exhibited promising antibacterial properties, demonstrating the potential of such derivatives in formulating new antibacterial compounds (Taiwo, Obafemi, & Akinpelu, 2021).

Corrosion Inhibition

Quinoxaline derivatives have also been studied for their application as corrosion inhibitors. Quantum chemical calculations based on Density Functional Theory (DFT) help determine the relationship between the molecular structure of quinoxalines and their efficiency in inhibiting copper corrosion in nitric acid media. Such studies are essential for developing more effective corrosion inhibitors for industrial applications (Zarrouk et al., 2014).

Synthesis of Fused Quinoxalines

The chemical modification of hydrazinylquinoxalines leads to the synthesis of a wide range of quinoxaline derivatives with potential cytotoxic activity. These compounds are synthesized through various chemical reactions, including nitration, diazotation, and condensation with hydrazine hydrate, to produce fused quinoxalines. Such derivatives are evaluated for cytotoxicity, contributing to the development of potential therapeutic agents (Monge et al., 1994).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H312, and H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . The precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .

Propriétés

IUPAC Name |

N-[(E)-(4-chloro-3-nitrophenyl)methylideneamino]-3-(trifluoromethyl)quinoxalin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9ClF3N5O2/c17-10-6-5-9(7-13(10)25(26)27)8-21-24-15-14(16(18,19)20)22-11-3-1-2-4-12(11)23-15/h1-8H,(H,23,24)/b21-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXTQWHYNTQWXDD-ODCIPOBUSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(C(=N2)NN=CC3=CC(=C(C=C3)Cl)[N+](=O)[O-])C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)N=C(C(=N2)N/N=C/C3=CC(=C(C=C3)Cl)[N+](=O)[O-])C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9ClF3N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(E)-2-[(4-chloro-3-nitrophenyl)methylidene]hydrazin-1-yl]-3-(trifluoromethyl)quinoxaline | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2797964.png)

![[(3-ethyl-1H-1,2,4-triazol-5-yl)thio]acetic acid](/img/structure/B2797966.png)

![2-{(E)-[(2-fluoro-5-methylphenyl)imino]methyl}-6-methoxyphenol](/img/structure/B2797970.png)

![(Z)-ethyl 2-(6-ethyl-2-((2-(methylsulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2797971.png)

![[(1-Cyanocycloheptyl)carbamoyl]methyl 2-(trifluoromethyl)cyclohexane-1-carboxylate](/img/structure/B2797978.png)